molecular formula C7H14N2 B13487226 6-Methyl-2,6-diazabicyclo[3.2.1]octane

6-Methyl-2,6-diazabicyclo[3.2.1]octane

Katalognummer: B13487226
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: NRMGNCUOELQPGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2,6-diazabicyclo[321]octane is a bicyclic nitrogen-containing compound with a unique structure that makes it an interesting subject for chemical research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields the desired compound in 51-73% yield . Another method involves the Dieckmann cyclization of piperidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2,6-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various alkyl halides . Reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism by which 6-Methyl-2,6-diazabicyclo[3.2.1]octane exerts its effects involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-2,6-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the resulting chemical reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

6-methyl-2,6-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-7(9)2-3-8-6/h6-8H,2-5H2,1H3

InChI-Schlüssel

NRMGNCUOELQPGW-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2CC1CCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.